A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate. This document is structured to serve researchers, scientists, and professionals in drug development by not only presenting critical data but also detailing the experimental methodologies required for its validation. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a blend of theoretical knowledge and practical application. Key properties including molecular structure, melting point, solubility, and pKa are discussed, alongside standard protocols for spectroscopic characterization. The guide is grounded in authoritative references to uphold scientific integrity and provide a self-validating framework for laboratory investigation.
Introduction: The 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1] As a bioisostere of indole, it offers unique physicochemical properties, including an additional hydrogen bond acceptor, which can enhance binding affinity, potency, and pharmacokinetic profiles.[2] Derivatives of 7-azaindole are integral to the development of therapeutics targeting a wide range of diseases, serving as the core structure for kinase inhibitors, dopamine D4 receptor antagonists, and anti-cancer agents.[1][2]
1.1. Profile of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a specifically substituted 7-azaindole. The presence of a chlorine atom at the 3-position and a methyl group at the 2-position makes it a versatile intermediate for further chemical modification. The chloro group provides a reactive handle for cross-coupling reactions, while the methyl group influences the electronic properties and steric profile of the molecule. A thorough understanding of its physicochemical properties is paramount for its effective use in synthetic chemistry and drug design, guiding formulation development, predicting physiological behavior, and ensuring analytical quality control.
Molecular Structure and Identification
Accurate identification is the foundation of all subsequent physicochemical analysis. The structural and identification parameters for 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine are summarized below.
Chemical Structure:
(Simplified 2D representation)
| Identifier | Value |
| IUPAC Name | 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine |
| Common Name | 3-Chloro-2-methyl-7-azaindole |
| CAS Number | Data not readily available in searched sources. |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| InChI Key | (Calculated) ZVDWJBFDSMWJSL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C2C=CN=C12)Cl |
Note: The molecular weight and formula are calculated based on the structure. Specific experimental data for this exact compound is limited; therefore, many of the following protocols are presented as best-practice methodologies for its characterization, supported by data from closely related analogs.
Core Physicochemical Properties and Experimental Protocols
This section details the essential physicochemical properties and provides robust, field-proven protocols for their determination.
Physical State and Appearance
Based on related substituted azaindoles, the compound is expected to be a solid at room temperature, likely appearing as a white to off-white or pale yellow crystalline powder.[1][3]
Melting Point
The melting point is a critical indicator of a compound's purity. A sharp, narrow melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities typically depress the melting point and broaden the range. For analogous compounds like 3-chloro-1H-pyrrolo[2,3-b]pyridine, the melting point is reported as 169-173°C.[4]
This protocol describes the use of a modern digital melting point apparatus, which offers precise temperature control and observation.
-
Sample Preparation: Finely grind a small amount (2-3 mg) of the crystalline compound to a powder. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the apparatus.
-
Rapid Determination (Optional): Set a rapid heating rate (10-20°C/min) to quickly determine an approximate melting range. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, set the heating rate to 10°C/min until the temperature is ~15°C below the approximate melting point found in the previous step.
-
Final Measurement: Reduce the heating rate to 1-2°C/min. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ – T₂.
-
Validation: Repeat the measurement at least twice with fresh samples. Consistent results validate the determined range.
Caption: Workflow for accurate melting point determination.
Solubility Profile
A compound's solubility is a crucial determinant of its bioavailability and suitability for various formulations. For drug development, solubility is often assessed in aqueous buffers at physiological pH. While specific data for the title compound is unavailable, studies on other azaindoles show that the introduction of the pyridine nitrogen generally enhances aqueous solubility compared to the corresponding indole.[2][5] The parent 7-azaindole is soluble in methanol and chloroform.[1]
This method is the gold standard for determining thermodynamic solubility, particularly for Biopharmaceutics Classification System (BCS) purposes.
-
Media Preparation: Prepare aqueous buffer solutions at pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).
-
Sample Preparation: Add an excess amount of 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine to separate vials containing a known volume of each buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature, typically 37 ± 1°C for biopharmaceutical relevance. Agitate for a sufficient duration (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop agitation and allow the vials to stand to let undissolved solid settle. Centrifuge or filter the samples (using a filter that does not bind the analyte) to obtain a clear supernatant.
-
Quantification: Accurately dilute an aliquot of the supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility in mg/mL or µg/mL by comparing the sample response to a standard calibration curve.
Caption: Shake-flask method for equilibrium solubility.
Acidity/Basicity (pKa)
The pKa value defines the extent of ionization of a molecule at a given pH, profoundly impacting its solubility, permeability, and receptor-binding interactions. The 7-azaindole scaffold has two potential sites for protonation/deprotonation: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). The parent 7-azaindole has reported pKa values of approximately 3.67 (for protonation of the pyridine nitrogen) and 8.42 (related to the acidity of the pyrrole N-H).[6] The substituents on the title compound will modulate these values.
This method measures the change in pH of a solution as a titrant is added, allowing for the determination of the pKa from the resulting titration curve.
-
System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent system, often a co-solvent like methanol/water to ensure solubility, with an inert electrolyte (e.g., KCl) to maintain constant ionic strength.
-
Titration (for basic pKa): Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl). Add the titrant in small, precise increments.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the curve (the buffer region). More advanced analysis involves calculating the first derivative (dpH/dV) to precisely locate the equivalence point.
Caption: Workflow for pKa determination via potentiometry.
Spectroscopic and Spectrometric Characterization
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The protocols outlined here are standard practices for characterizing novel heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
-
¹H NMR: For the 1H-pyrrolo[2,3-b]pyridine scaffold, characteristic signals include the N-H proton (often a broad singlet >11 ppm), and distinct aromatic protons on both the pyrrole and pyridine rings.[7][8] The methyl group at the 2-position would appear as a sharp singlet, likely around 2.0-2.5 ppm.
-
¹³C NMR: The spectrum would show eight distinct carbon signals corresponding to the molecular structure. The chemical shifts are sensitive to the electronic effects of the chloro and methyl substituents.[7][8]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for azaindoles as it helps in observing the exchangeable N-H proton.[9]
-
Data Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments like DEPT-135, COSY, HSQC, and HMBC can be run to aid in complete and unambiguous signal assignment.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.
-
Key Feature: A critical diagnostic feature for a compound containing one chlorine atom is the presence of a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[10][11] For C₈H₇ClN₂, the expected molecular ion peaks would be at m/z ≈ 166 (for ³⁵Cl) and m/z ≈ 168 (for ³⁷Cl).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the solution into a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, typically using electrospray ionization (ESI) in positive ion mode.[9]
-
Data Interpretation: The resulting spectrum will provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which can be used to confirm the elemental composition to within a few parts per million (ppm). The isotopic pattern should be compared with the theoretical pattern for a molecule containing one chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For 3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, characteristic absorption bands would include:
-
N-H stretch: A medium to sharp band around 3100-3400 cm⁻¹ from the pyrrole N-H group.[8]
-
C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
-
C=C and C=N stretches: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.[8]
-
C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, although it can be difficult to assign definitively.
Chemical Reactivity and Stability
-
Reactivity: The 1H-pyrrolo[2,3-b]pyridine ring system is electron-rich and generally undergoes electrophilic substitution. However, with the 3-position already occupied by a chlorine atom, further electrophilic attack is less facile. The chlorine atom at C-3 can be a site for nucleophilic substitution or, more commonly, serve as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the introduction of diverse functionalities.[9]
-
Stability and Storage: The compound is expected to be a stable solid under standard laboratory conditions. For long-term storage, it is advisable to keep it in a tightly sealed container, protected from light and moisture, under an inert atmosphere, and at a cool temperature (e.g., 2-8°C).
Conclusion
3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a valuable building block in synthetic and medicinal chemistry. Its physicochemical properties—a solid state, moderate polarity, and distinct acidic/basic centers—dictate its behavior in both reaction and physiological environments. The experimental protocols detailed in this guide provide a robust framework for its characterization, ensuring data integrity and reproducibility. A comprehensive understanding of these properties is essential for leveraging the full potential of this versatile 7-azaindole derivative in the development of novel chemical entities.
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